molecular formula C16H15FN2O3 B5131645 N-(4-fluorophenyl)-N'-(3-methoxybenzyl)ethanediamide

N-(4-fluorophenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B5131645
M. Wt: 302.30 g/mol
InChI Key: YYQUBNYVLCPCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(3-methoxybenzyl)ethanediamide, commonly known as FMe-3-MeOBzl, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of N-phenyl-N'-(alkylamino)alkanediamides and has been identified as a potential lead molecule for the development of new drugs.

Mechanism of Action

The mechanism of action of FMe-3-MeOBzl is not fully understood. However, it has been reported to act as an antagonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein folding. By blocking the sigma-1 receptor, FMe-3-MeOBzl may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
FMe-3-MeOBzl has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMe-3-MeOBzl has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Furthermore, FMe-3-MeOBzl has been reported to have analgesic and anti-inflammatory effects by modulating the activity of certain neurotransmitters and cytokines.

Advantages and Limitations for Lab Experiments

FMe-3-MeOBzl has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, FMe-3-MeOBzl has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, FMe-3-MeOBzl has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of FMe-3-MeOBzl. One potential direction is the development of new drugs based on FMe-3-MeOBzl for the treatment of neuropathic pain, anxiety, and depression. Another direction is the investigation of the mechanism of action of FMe-3-MeOBzl at the molecular level. Additionally, the in vivo efficacy and safety of FMe-3-MeOBzl should be investigated to determine its potential therapeutic applications. Finally, the synthesis of FMe-3-MeOBzl derivatives with improved solubility and potency should be explored.

Synthesis Methods

The synthesis of FMe-3-MeOBzl involves the reaction of 3-methoxybenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanediamine to produce FMe-3-MeOBzl. This method has been reported to yield FMe-3-MeOBzl with a purity of over 95%.

Scientific Research Applications

FMe-3-MeOBzl has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. FMe-3-MeOBzl has also been reported to have analgesic and anti-inflammatory effects. Furthermore, it has been identified as a potential lead molecule for the development of new drugs for the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-11(9-14)10-18-15(20)16(21)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUBNYVLCPCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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